molecular formula C27H25N5O3 B2829893 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide CAS No. 1185040-77-0

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide

カタログ番号: B2829893
CAS番号: 1185040-77-0
分子量: 467.529
InChIキー: WNWBBMGQULBRGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazoloquinoxaline core, which is known for its diverse biological activities.

準備方法

The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenoxy group: This step involves the substitution reaction where the phenoxy group is introduced to the triazoloquinoxaline core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

化学反応の分析

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and acetamide groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Applications

The compound exhibits a wide range of pharmacological activities, including:

Anticancer Activity

Research indicates that derivatives of the triazoloquinoxaline scaffold demonstrate significant anticancer properties. The mechanism of action often involves DNA intercalation , leading to disruption of cancer cell proliferation. Studies have shown cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent .

Antimicrobial Properties

Several studies highlight the antimicrobial efficacy of triazoloquinoxaline derivatives. These compounds have been shown to possess activity against both bacterial and fungal pathogens. The interaction with microbial DNA and inhibition of essential enzymes are key mechanisms through which these compounds exert their effects .

Antiviral and Antiparasitic Effects

The compound has also been investigated for its antiviral and antiparasitic activities. Its ability to interfere with viral replication processes and disrupt the lifecycle of parasites presents opportunities for developing new antiviral and antiparasitic therapies .

Neuroprotective Effects

Recent investigations suggest that compounds within this class may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and neuroinflammation play critical roles. The potential to modulate these pathways could lead to novel treatments for conditions such as Alzheimer's disease .

Case Study 1: Anticancer Activity

A study published in 2023 explored the anticancer potential of triazoloquinoxaline derivatives. The results demonstrated that these compounds exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the triazoloquinoxaline scaffold enhanced antimicrobial activity significantly compared to unmodified compounds .

類似化合物との比較

Similar compounds to 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide include other triazoloquinoxaline derivatives These compounds share the triazoloquinoxaline core but differ in their substituents, leading to variations in their biological activity and applications

生物活性

The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide (CAS Number: 1189954-50-4) is a member of the triazoloquinoxaline family known for its diverse biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N5O4C_{27}H_{25}N_{5}O_{4}, with a molecular weight of approximately 483.5 g/mol. The structure features a triazoloquinoxaline core that is significant in medicinal chemistry due to its pharmacological properties.

PropertyValue
Molecular FormulaC27H25N5O4C_{27}H_{25}N_{5}O_{4}
Molecular Weight483.5 g/mol
CAS Number1189954-50-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, compounds similar to the one under review have shown significant cytotoxic effects against various cancer cell lines. Notably, derivatives have been tested against MDA-MB-231 breast cancer cells, demonstrating enhanced apoptosis induction and cell cycle arrest at the G2/M phase. One study reported that certain derivatives exhibited better cytotoxicity than established chemotherapeutic agents like Erlotinib, with IC50 values indicating potent activity against cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes such as PARP-1 and EGFR, which are crucial in cancer cell survival and proliferation. For example, one derivative showed an IC50 of 1.37 nM against PARP-1 compared to Olaparib (IC50 = 1.49 nM) .
  • Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic factors (e.g., P53, Bax) while downregulating anti-apoptotic factors (e.g., Bcl2), leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound's triazoloquinoxaline scaffold is also associated with antimicrobial properties. Preliminary investigations indicated that derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus. These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies

A series of case studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized several triazoloquinoxaline derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications at specific positions on the triazole ring could enhance biological activity .
  • Comparative Analysis : Another investigation compared the efficacy of various derivatives against standard chemotherapeutics in vitro. The results demonstrated that certain modifications led to compounds with superior anticancer properties compared to Erlotinib .

特性

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-4-19-12-14-20(15-13-19)28-24(33)16-31-27(34)32-22-10-6-5-9-21(22)29-26(25(32)30-31)35-23-11-7-8-17(2)18(23)3/h5-15H,4,16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWBBMGQULBRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。